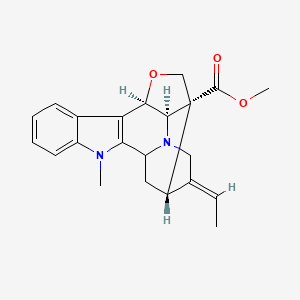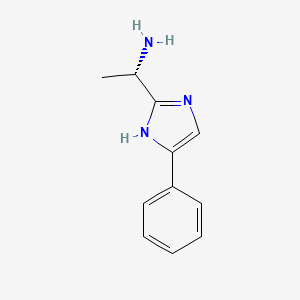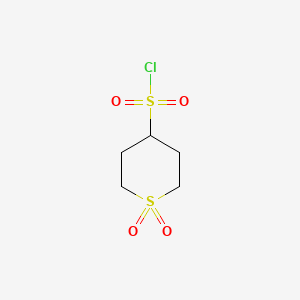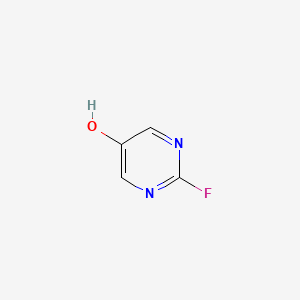
2-Fluoropyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoropyrimidin-5-ol, also known as 5-fluoropyrimidin-2-ol, is a fluorinated pyrimidine . Fluoropyrimidines are a general class of organic compounds in which the substituents around a pyrimidine ring include at least one fluorine atom . The molecular formula of 2-Fluoropyrimidin-5-ol is CHFNO, with an average mass of 114.078 Da .
Synthesis Analysis
The synthesis of fluoropyrimidines, including 2-Fluoropyrimidin-5-ol, often involves fluorination procedures . A specific synthesis route for a related compound, 5-fluorocytosine, has been described, starting from inexpensive precursors and eliminating the use of gaseous fluorine .Molecular Structure Analysis
The molecular structure of 2-Fluoropyrimidin-5-ol consists of a pyrimidine ring with a fluorine atom and a hydroxyl group attached . The exact positions of these groups on the ring define the specific compound.Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoropyrimidin-5-ol are not detailed in the search results, fluoropyrimidines in general are known to participate in various chemical reactions due to the presence of the reactive fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoropyrimidin-5-ol include its molecular formula (CHFNO), average mass (114.078 Da), and monoisotopic mass (114.022942 Da) .Applications De Recherche Scientifique
Cancer Chemotherapy
Fluoropyrimidines, including compounds like “2-Fluoropyrimidin-5-ol”, are widely used in cancer chemotherapy. They are designed to interfere with the synthesis of DNA in rapidly dividing cells, which is a hallmark of cancerous cells. The oral formulations of these drugs, such as 5-fluorouracil (5-FU), have been a focus for further development due to their potential for improved patient compliance and convenience .
Medicinal Chemistry
The incorporation of fluorine atoms into organic compounds often leads to improved drug properties, such as increased stability and bioavailability. “2-Fluoropyrimidin-5-ol” may be used in medicinal chemistry to develop new drugs with enhanced efficacy .
Bioimaging
Fluorescent compounds are essential in bioimaging for tracking the redistribution of proteins within cellular compartments. While not directly mentioned, derivatives of fluoropyrimidines could potentially be used in developing fluorescent protein-based sensors for such applications .
Mécanisme D'action
Target of Action
The primary target of 2-Fluoropyrimidin-5-ol, a derivative of fluorouracil, is the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, as it is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a necessary step in DNA replication and repair .
Mode of Action
2-Fluoropyrimidin-5-ol exerts its antitumor effects through several mechanisms. It inhibits RNA synthesis and function, inhibits thymidylate synthase activity, and incorporates into DNA, leading to DNA strand breaks . The inhibition of thymidylate synthase leads to a decrease in the production of thymidine monophosphate, which is essential for DNA synthesis and repair .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoropyrimidin-5-ol are primarily those involved in DNA synthesis and repair . By inhibiting thymidylate synthase, 2-Fluoropyrimidin-5-ol disrupts the conversion of dUMP to dTMP, thereby affecting the synthesis of DNA . This disruption can lead to DNA damage and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The pharmacokinetics of 2-Fluoropyrimidin-5-ol involve absorption, distribution, metabolism, and excretion (ADME). Given orally, 2-Fluoropyrimidin-5-ol has erratic absorption and nonlinear pharmacokinetics . The variability in plasma levels results primarily from extensive first-pass metabolism of 2-Fluoropyrimidin-5-ol in the gut wall and the liver, coupled with variable and schedule-dependent clearance . The primary and rate-limiting enzyme involved in 2-Fluoropyrimidin-5-ol metabolism is dihydropyrimidine dehydrogenase (DPD), which is most concentrated in the liver .
Result of Action
The molecular and cellular effects of 2-Fluoropyrimidin-5-ol’s action include the inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoropyrimidin-5-ol. For instance, the pH can affect the permeation of 2-Fluoropyrimidin-5-ol, with ionization of the hydroxyl group attached to the fourth carbon markedly depressing its transmembrane passage . Additionally, the presence of other medications, underlying health conditions, and genetic factors can also influence the drug’s effectiveness and potential for side effects .
Propriétés
IUPAC Name |
2-fluoropyrimidin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGYUTVDIMQTGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

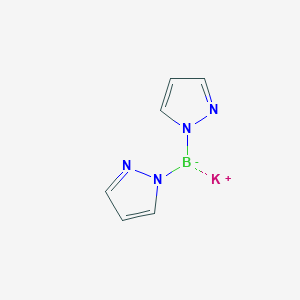

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

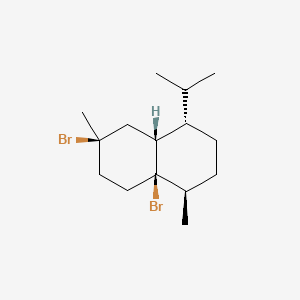
![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)
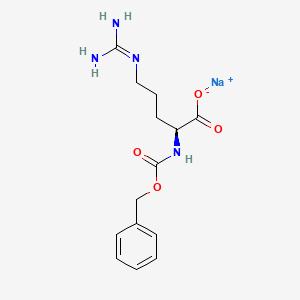
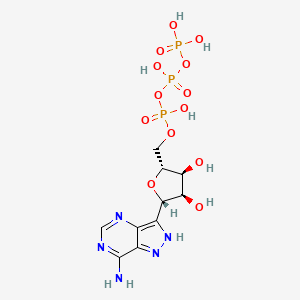
![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)

